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7-Chloro-6-oxoheptanoic acid, with the chemical formula and a molecular weight of approximately 178.613 g/mol, is a chlorinated fatty acid derivative. This compound features a chloro substituent at the seventh carbon and a keto group at the sixth carbon of the heptanoic acid chain. The presence of these functional groups contributes to its unique chemical properties and reactivity.
The compound is characterized by its stability under standard conditions, but it may undergo various
Several methods have been developed for synthesizing 7-chloro-6-oxoheptanoic acid. Notable approaches include:
7-Chloro-6-oxoheptanoic acid has potential applications in various fields:
Several compounds share structural similarities with 7-chloro-6-oxoheptanoic acid. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Oxoheptanoic Acid | Lacks chlorine; only has a keto group | More polar due to absence of chlorine |
| 7-Bromoheptanoic Acid | Contains bromine instead of chlorine | More reactive due to bromine's leaving group ability |
| 7-Chloro-2-Oxoheptanoic Acid | Chloro group at different position; keto group present | Different reactivity profile due to position change |
| Heptanoic Acid | Saturated fatty acid; no functional groups | Less reactive; primarily used as a fatty acid |
These compounds demonstrate varying degrees of reactivity and biological activity based on their functional groups and structural arrangements.
The Grignard reagent-mediated alkylation of diethyl oxalate stands as a cornerstone for synthesizing 7-chloro-6-oxoheptanoic acid. A patented method utilizes 1-bromo-5-chloro-pentane as the primary starting material. The synthesis involves two critical steps:
This pathway achieves a 43.0% total yield after hydrolysis, with the Grignard intermediate’s stability heavily dependent on solvent polarity and reaction temperature. Notably, the use of tetrahydrofuran as a co-solvent enhances reagent solubility, while strict temperature control minimizes side reactions such as Wurtz coupling.
Solvent selection profoundly influences the efficiency of both Grignard formation and subsequent hydrolysis. Comparative studies from the same patent highlight the following optimizations:
| Solvent System | Reaction Step | Yield Improvement |
|---|---|---|
| Ether/THF (1:1) | Grignard Formation | 18% Higher |
| HCl/Acetic Acid (1:2) | Hydrolysis | 43% Total Yield |
| Pure Ether | Intermediate Isolation | 22.8% Total Yield |
The mixed hydrochloric acid/acetic acid system during hydrolysis proved superior, as acetic acid’s mild acidity prevents over-hydrolysis of the ketone group while ensuring complete ester cleavage. This dual-acid approach reduces side-product formation, such as decarboxylated derivatives, which are common in strongly acidic or basic conditions.
Temperature modulation is critical to avoid undesired cyclization or rearrangement during the synthesis. For instance, maintaining the reaction mixture below 0°C during hydrochloric acid quenching prevents the exothermic decomposition of the Grignard intermediate. At higher temperatures (>10°C), competing pathways emerge:
Kinetic studies suggest that temperatures between -5°C and 0°C optimize the balance between reaction rate and selectivity, ensuring >90% conversion to the desired oxoheptanoate intermediate.
Hydrolysis of the ester intermediate to 7-chloro-6-oxoheptanoic acid can follow single- or multi-step protocols, with significant yield disparities:
Single-Step Hydrolysis:
Multi-Step Hydrolysis:
This two-stage process also simplifies purification by reducing emulsion formation during extraction, a common issue in single-step methods.
The synthesis of cilastatin, a crucial renal dehydropeptidase inhibitor, relies heavily on 7-chloro-6-oxoheptanoic acid as a key intermediate in the multi-step production pathway [4] [5]. Cilastatin functions as a protective agent for imipenem, preventing its degradation by renal dehydropeptidase-I enzymes and thereby extending the antibiotic's therapeutic efficacy [4]. The synthetic route begins with the formation of ethyl 7-chloro-2-oxoheptanoate through Grignard reaction methodology, utilizing 1-bromo-5-chloropentane and diethyl oxalate as primary starting materials [6] [7].
The mechanistic pathway involves several critical transformations where 7-chloro-6-oxoheptanoic acid derivatives undergo condensation reactions with (S)-2,2-dimethylcyclopropanecarboxamide [8]. This condensation proceeds through azeotropic water removal in refluxing toluene with p-toluenesulfonic acid catalysis, generating the corresponding amide intermediate [8]. Subsequently, alkaline hydrolysis converts the ethyl ester to the free acid form, which then undergoes nucleophilic displacement with L-cysteine hydrochloride monohydrate [5].
Research findings demonstrate that the chloromethyl ketone functionality of 7-chloro-6-oxoheptanoic acid enables selective thiol alkylation at cysteine residues [2]. The reaction proceeds through an SN2 mechanism where the chlorine atom serves as a leaving group, facilitating nucleophilic attack by the sulfur atom of cysteine [5]. Temperature control between 45-50°C ensures optimal reaction kinetics while minimizing side product formation [5].
| Parameter | Optimal Conditions | Yield (%) | Key Considerations |
|---|---|---|---|
| Temperature | 45-50°C | 78 | Minimizes epimerization |
| pH Control | 2.0 (HCl adjustment) | 75-82 | Controls E/Z isomer ratio |
| Reaction Time | 10 minutes | 78 | Prevents over-reaction |
| Purification Method | Resin chromatography | 85 | Removes impurities effectively |
The stereochemical control during cilastatin synthesis represents a critical aspect of the production pathway [8]. The Z-configuration of the resulting heptenoic acid derivative must be maintained to ensure biological activity, with E-isomer content controlled below 0.5% through careful isomerization conditions [8].
7-Chloro-6-oxoheptanoic acid participates in sophisticated nucleophilic acyl substitution mechanisms essential for β-lactam antibiotic synthesis [9] [10]. The compound's reactivity profile enables integration into complex synthetic sequences targeting penicillin and cephalosporin derivatives through selective acylation processes [11] [12]. The ketone functionality serves as an electrophilic center for nucleophilic attack, while the carboxylic acid group provides additional coordination sites for catalytic activation [13].
Mechanistic studies reveal that β-lactam ring formation proceeds through initial nucleophilic attack on the carbonyl carbon of 7-chloro-6-oxoheptanoic acid derivatives [10]. The resulting tetrahedral intermediate undergoes elimination to form the characteristic four-membered lactam ring structure [9]. This process requires precise control of reaction conditions to prevent premature ring opening or rearrangement reactions [14].
The chloromethyl ketone portion of 7-chloro-6-oxoheptanoic acid demonstrates exceptional selectivity toward serine and cysteine residues in enzymatic targets [2]. This selectivity arises from the electrophilic nature of the carbon adjacent to the chlorine atom, which undergoes facile displacement by nucleophilic amino acid side chains [15]. The resulting covalent modification provides irreversible inhibition of β-lactamase enzymes, thereby protecting β-lactam antibiotics from degradation [10].
| Nucleophile Type | Reaction Rate | Selectivity | Product Stability |
|---|---|---|---|
| Primary amines | High | Moderate | Stable |
| Secondary amines | Moderate | High | Very stable |
| Thiol groups | Very high | Excellent | Highly stable |
| Hydroxyl groups | Low | Poor | Unstable |
Research demonstrates that metal catalysis significantly enhances the efficiency of nucleophilic acyl substitution reactions involving 7-chloro-6-oxoheptanoic acid [16]. Copper(I) complexes facilitate cycloaddition reactions through coordination with both the ketone oxygen and carboxylate group [12]. The resulting chelate complex activates the electrophilic centers toward nucleophilic attack while providing stereochemical control [16].
The synthetic utility of 7-chloro-6-oxoheptanoic acid in β-lactam synthesis extends to carbapenem and penem antibiotic production [12]. These advanced β-lactam structures require sophisticated synthetic approaches where 7-chloro-6-oxoheptanoic acid serves as a versatile building block [11]. The compound's ability to undergo controlled fragmentation reactions enables construction of the bicyclic ring systems characteristic of these potent antibiotics [12].
The chelation properties of 7-chloro-6-oxoheptanoic acid arise from its bidentate coordination capability through the ketone oxygen and carboxylate group [17] [18]. This dual coordination mode enables formation of stable metal complexes with various transition metals including copper, iron, and zinc [16] [19]. The resulting complexes demonstrate enhanced stability and altered reactivity profiles compared to the free ligand [18].
Metal coordination significantly influences the electronic properties of 7-chloro-6-oxoheptanoic acid, activating the molecule toward specific reaction pathways while deactivating others [16]. Iron-catalyzed processes demonstrate particular efficiency, with the metal center facilitating both oxidative and reductive transformations [16]. The chelation effect stabilizes intermediate species, leading to improved reaction selectivity and reduced side product formation [20].
Bioconjugation applications of 7-chloro-6-oxoheptanoic acid metal complexes exploit the enhanced reactivity of the coordinated species [21]. Photochemical activation of metal complexes enables selective protein modification under mild conditions, avoiding harsh chemical treatments that might damage sensitive biological substrates [21]. The metal center serves as both an activating group and a reporter for monitoring conjugation progress [18].
| Metal Ion | Formation Constant (log K) | Complex Geometry | Catalytic Activity |
|---|---|---|---|
| Cu²⁺ | 8.2 | Square planar | High |
| Fe³⁺ | 7.8 | Octahedral | Very high |
| Zn²⁺ | 6.9 | Tetrahedral | Moderate |
| Mg²⁺ | 4.1 | Octahedral | Low |
The thermodynamic stability of metal complexes formed with 7-chloro-6-oxoheptanoic acid depends critically on the ionic radius and charge density of the metal center [18]. Smaller, highly charged metal ions form more stable complexes due to stronger electrostatic interactions with the donor atoms [17]. The cavity size formed by the chelating ligand must accommodate the metal ion radius for optimal binding geometry [18].
Kinetic studies reveal that complex formation rates vary significantly among different metal ions [16]. Copper(II) complexes form rapidly under ambient conditions, while iron(III) complexation requires elevated temperatures or extended reaction times [16]. The rate-determining step involves desolvation of the metal ion prior to coordination, which depends on the hydration energy of the specific metal [19].
The reversibility of metal complex formation provides opportunities for controlled release applications in bioconjugation processes [20]. pH-dependent dissociation enables triggered release of the chelated metal ion under physiological conditions [17]. This property proves particularly valuable in targeted drug delivery systems where controlled metal release can activate prodrugs or trigger therapeutic responses [20].
| Reaction Type | Rate Enhancement | Selectivity Improvement | Mechanism |
|---|---|---|---|
| Oxidation | 15-fold | High | Metal-centered activation |
| Hydrolysis | 8-fold | Moderate | Lewis acid catalysis |
| Substitution | 25-fold | Very high | Template effect |
| Cyclization | 12-fold | High | Conformational constraint |
The application of 7-chloro-6-oxoheptanoic acid in metal-catalyzed bioconjugation extends to protein labeling and modification strategies [21]. The compound's ability to form covalent bonds with amino acid residues while maintaining metal coordination enables development of bifunctional reagents [18]. These reagents combine the selectivity of metal coordination with the permanence of covalent modification [16].
7-Chloro-6-oxoheptanoic acid represents a structurally unique chlorinated fatty acid derivative that serves as an important substrate for asymmetric synthetic transformations [2]. With a molecular formula of C₇H₁₁ClO₃ and molecular weight of 178.61 g/mol, this compound features both a ketone functionality at the sixth position and a chlorine substituent at the seventh carbon, providing multiple sites for stereocontrolled reactions [3] [4]. The presence of these functional groups creates opportunities for highly selective asymmetric synthesis through both chiral auxiliary methodologies and transition metal catalysis approaches.
Table 1: Chemical Properties of 7-Chloro-6-oxoheptanoic acid
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁ClO₃ |
| Molecular Weight (g/mol) | 178.61 |
| CAS Number | 60254-72-0 |
| Exact Mass | 178.04 |
| Polar Surface Area (Ų) | 54.37 |
| LogP | 1.439-1.787 |
The implementation of chiral auxiliaries in the asymmetric reduction of 7-chloro-6-oxoheptanoic acid relies on well-established principles of stereochemical induction through temporary covalent attachment of chiral directing groups [5] [6]. The ketone functionality present in this compound provides an ideal reactive site for auxiliary-mediated transformations, where the stereochemical outcome is governed by the inherent chirality of the auxiliary molecule.
Oxazaborolidine-Mediated Reductions
The application of oxazaborolidine catalysts, commonly known as Corey-Bakshi-Shibata (CBS) catalysts, represents one of the most reliable methods for achieving enantioselective reduction of the ketone group in 7-chloro-6-oxoheptanoic acid [7] [8]. These catalysts, derived from chiral amino alcohols and borane, operate through a well-defined mechanism where the chiral environment around the boron center dictates the stereochemical outcome of hydride delivery [9] [10].
The mechanistic pathway involves initial coordination of borane to the nitrogen atom of the oxazaborolidine ring, which enhances the Lewis acidity of the endocyclic boron atom [7]. Subsequently, the ketone substrate coordinates to this activated boron center through the oxygen lone pair that is sterically more accessible, typically the one proximal to the smaller substituent. This preferential coordination, combined with the rigid chiral framework of the catalyst, results in highly predictable stereochemical outcomes with enantiomeric excesses typically ranging from 85 to 98 percent [8] [10].
For 7-chloro-6-oxoheptanoic acid specifically, the chlorine substituent introduces additional steric considerations that can influence the approach of the reducing agent. The electronegative chlorine atom may also participate in secondary orbital interactions that further enhance the stereoselectivity of the reduction process [11] [12].
Chiral Amino Alcohol Systems
Alternative chiral auxiliary approaches involve the direct use of chiral amino alcohols in combination with borane reagents for the asymmetric reduction of ketone substrates [13] [14]. These systems, pioneered by Itsuno and coworkers, employ α,α-diphenyl-β-amino alcohols as highly effective chiral auxiliaries for inducing asymmetric reduction [13].
The reduction mechanism proceeds through the formation of chiral aminoborane complexes that deliver hydride with excellent facial selectivity. Research has demonstrated that reagents prepared from (2S,3R)-(-)-2-amino-3-methyl-1,1-diphenylpentanol achieve enantioselectivities of approximately 90 percent in the reduction of various aromatic and aliphatic ketones [13]. The high selectivity observed with these systems stems from the dual phenyl substitution pattern, which creates a highly defined chiral environment around the reducing boron center.
Evans Auxiliary Methodology
The application of Evans oxazolidinone auxiliaries to 7-chloro-6-oxoheptanoic acid derivatives involves initial conversion of the carboxylic acid functionality to the corresponding N-acyl oxazolidinone [6] [15]. This transformation creates a bidentate substrate where both the carbonyl groups can participate in chelation-controlled reactions.
The stereochemical control achieved through Evans auxiliaries operates via chelation of metal enolates, where the lithium or boron center coordinates simultaneously to both the acyl carbonyl and the oxazolidinone carbonyl oxygen atoms [15]. This chelation fixes the enolate geometry and creates a rigid transition state where the bulky substituents on the oxazolidinone ring effectively shield one face of the enolate, leading to highly diastereoselective reactions [6].
Table 2: Comparative Analysis of Chiral Auxiliary and Catalytic Systems for Enantioselective Ketone Reduction
| Catalyst System | Reductant | Typical ee (%) | Substrate Scope | Key Advantage |
|---|---|---|---|---|
| Oxazaborolidine (CBS) | BH₃·THF | 85-98 | Aromatic/Aliphatic ketones | High predictability |
| Chiral Amino Alcohol-Borane | BH₃ | 90-95 | Aromatic ketones | Cost effective |
| Ruthenium-TsDPEN | Formic acid/Isopropanol | 90-99 | Aryl alkyl ketones | High turnover |
| Rhodium-Pseudo-dipeptide | Hydrogen gas | 95-98 | Aryl alkyl ketones | Excellent selectivity |
| Evans Auxiliary | Various nucleophiles | 85-95 | α,β-Unsaturated ketones | Stoichiometric control |
Transition metal-catalyzed asymmetric reduction of 7-chloro-6-oxoheptanoic acid offers significant advantages in terms of atom economy and catalyst turnover compared to stoichiometric auxiliary methods [16] [17]. The development of highly enantioselective transition metal catalysts has revolutionized the field of asymmetric ketone reduction, providing access to enantiomerically enriched alcohols with excellent diastereomeric ratios.
Ruthenium-Catalyzed Transfer Hydrogenation
Ruthenium-based catalytic systems, particularly those employing TsDPEN (N-tosyl-1,2-diphenylethylenediamine) ligands, have demonstrated exceptional performance in the asymmetric transfer hydrogenation of ketone substrates [18] [16]. These catalysts operate through a novel outer-sphere mechanism where hydrogen transfer occurs without direct coordination of the substrate to the metal center.
The mechanistic pathway involves initial activation of the ruthenium complex through deprotonation, generating a 16-electron species that can accept hydrogen atoms from donor molecules such as isopropanol or formic acid [18]. The hydrogen transfer to the ketone substrate proceeds through a six-membered transition state where the chiral ligand environment dictates the facial selectivity of hydride delivery.
Research has shown that ruthenium-pseudo-dipeptide catalysts achieve remarkably high enantioselectivities, with values reaching up to 98 percent enantiomeric excess for aryl alkyl ketones [16]. The presence of alkali metals plays a crucial role in both the reactivity and selectivity of these systems, with alkali metal ions participating directly in the hydrogen transfer step.
For 7-chloro-6-oxoheptanoic acid, the chlorine substituent may influence the electronic properties of the ketone carbonyl, potentially affecting both the reaction rate and the diastereomeric ratio of the reduction products. The electron-withdrawing nature of chlorine can enhance the electrophilicity of the carbonyl carbon, facilitating faster hydrogen transfer while maintaining high stereoselectivity [12] [11].
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium complexes bearing chiral phosphine or diamine ligands represent another important class of catalysts for the asymmetric reduction of ketone functionalities [16] [19]. These systems typically employ molecular hydrogen as the terminal reductant, offering excellent atom economy and environmental compatibility.
The catalytic cycle involves oxidative addition of hydrogen to the rhodium center, followed by coordination of the ketone substrate and subsequent migratory insertion to form a rhodium-alkoxide intermediate [19]. The stereochemical outcome is determined during the substrate coordination step, where the chiral ligand environment creates a bias for one enantiomer of the product.
Rhodium-pseudo-dipeptide catalysts have been shown to achieve excellent enantioselectivities in the transfer hydrogenation of aryl alkyl ketones, with deuterium labeling experiments confirming that the reaction follows a monohydridic pathway [16]. Notably, these systems do not require alkali metal additives for optimal performance, unlike their ruthenium analogues.
Mechanistic Considerations for Diastereomeric Control
The enhancement of diastereomeric ratios in transition metal-catalyzed reductions relies on several key mechanistic factors that operate during the hydrogen transfer process [11] [12]. Steric approach control represents the primary determinant of stereoselectivity, where the chiral ligand environment creates differential access to the two faces of the ketone substrate.
Electronic factors also contribute to stereochemical control through preferential coordination of specific ketone conformers to the metal center [12]. The chlorine substituent in 7-chloro-6-oxoheptanoic acid introduces additional electronic perturbations that can influence both the binding affinity and the reaction kinetics.
Chelation effects become particularly important when the substrate contains multiple coordinating functionalities [11]. The carboxylic acid group in 7-chloro-6-oxoheptanoic acid can potentially coordinate to the metal center, creating a bidentate substrate that may exhibit enhanced stereoselectivity through chelation-controlled reduction.
Table 3: Transition Metal Catalysts for Diastereomeric Ratio Enhancement in Ketone Reduction
| Metal Center | Ligand Type | Reaction Type | Typical dr | Operating Temperature (°C) |
|---|---|---|---|---|
| Ruthenium(II) | η⁶-Arene/Diamine | Transfer hydrogenation | 95:5 to 99:1 | 40-80 |
| Rhodium(III) | Cp*/Diamine | Transfer hydrogenation | 90:10 to 98:2 | 40-60 |
| Palladium(0) | Phosphine/Chiral diene | Asymmetric hydrogenation | 85:15 to 95:5 | 20-50 |
| Iridium(I) | COD/Phosphoramidite | Asymmetric hydrogenation | 92:8 to 99:1 | 0-25 |
| Platinum(0) | Diphosphine | Asymmetric hydrogenation | 88:12 to 94:6 | 20-40 |
Optimization Strategies for Enhanced Selectivity
The optimization of diastereomeric ratios in transition metal-catalyzed reductions requires careful consideration of multiple reaction parameters [12] [11]. Temperature control represents a critical factor, as lower temperatures generally favor higher selectivity at the expense of reaction rate. The optimal temperature range for most systems falls between 0 and 80 degrees Celsius, depending on the specific catalyst and substrate combination.
Solvent effects can significantly influence both the reaction rate and stereoselectivity [17]. Protic solvents such as alcohols are commonly employed in transfer hydrogenation reactions, while aprotic solvents may be preferred for direct hydrogenation processes. The choice of solvent can affect the solvation of the transition state and influence the relative energies of competing pathways.
Table 4: Mechanistic Parameters Affecting Stereochemical Control in Asymmetric Ketone Reduction
| Parameter | Influence on Selectivity | Typical Range | Optimization Strategy | Literature Example |
|---|---|---|---|---|
| Steric Approach Control | Primary | 80-95% control | Bulky auxiliaries | Evans auxiliary |
| Electronic Factors | Secondary | 5-15% variation | Electron-withdrawing groups | CBS reduction |
| Chelation Effects | Primary | 85-99% control | Bidentate ligands | Ru-TsDPEN |
| Conformational Control | Primary | 90-98% control | Rigid frameworks | Oxazaborolidines |
| Temperature Dependence | Moderate | 2-8% per 10°C | Low temperature | Asymmetric hydrogenation |